4h-Imidazo[1,5,4-de]quinoxaline

Catalog No.
S15345790
CAS No.
209-29-0
M.F
C9H7N3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4h-Imidazo[1,5,4-de]quinoxaline

CAS Number

209-29-0

Product Name

4h-Imidazo[1,5,4-de]quinoxaline

IUPAC Name

1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaene

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-4,6H,5H2

InChI Key

ZDIBJAWQYVATKQ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC=CC3=C2N1C=N3

4h-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound characterized by a fused imidazole and quinoxaline structure. This compound belongs to a class of nitrogen-containing heterocycles that exhibit a range of biological activities, making them of significant interest in medicinal chemistry. The molecular formula for 4h-imidazo[1,5,4-de]quinoxaline is C_9H_6N_4, and it has a molecular weight of approximately 174.17 g/mol. The structure features two nitrogen atoms in the imidazole ring and two additional nitrogen atoms in the quinoxaline moiety, contributing to its unique chemical properties.

The chemical reactivity of 4h-imidazo[1,5,4-de]quinoxaline is influenced by its nitrogen-rich structure. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of nitrogen atoms makes the compound susceptible to electrophilic attack, allowing for functionalization at various positions.
  • Nucleophilic Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles, expanding its utility in synthetic organic chemistry.

4h-Imidazo[1,5,4-de]quinoxaline and its derivatives have been studied for various biological activities:

  • Antimicrobial Activity: Research indicates that compounds within this class exhibit significant antibacterial and antifungal properties. They have been tested against various strains of bacteria and fungi, showing promising results in inhibiting microbial growth .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis in tumor cells .
  • Neuroprotective Effects: Preliminary studies suggest that certain derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The synthesis of 4h-imidazo[1,5,4-de]quinoxaline can be achieved through several methods:

  • One-Pot Synthesis: A common approach involves the condensation of 2-aminobenzylamine with α-haloketones or aldehydes under basic conditions to form the imidazoquinoxaline framework .
  • Multistep Synthesis: Another method includes synthesizing intermediate quinoxaline derivatives followed by cyclization with imidazole or its derivatives under acidic or basic conditions .
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by utilizing microwave irradiation to facilitate the formation of the desired compound.

4h-Imidazo[1,5,4-de]quinoxaline has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a scaffold for developing new antimicrobial and anticancer drugs.
  • Materials Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Chemical Probes: The compound can serve as a chemical probe for studying biological processes due to its ability to interact with specific biomolecules.

Studies on the interactions of 4h-imidazo[1,5,4-de]quinoxaline with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Research indicates that this compound can bind to various proteins involved in cell signaling pathways, affecting their function and potentially leading to therapeutic effects.
  • Enzyme Inhibition Studies: Certain derivatives have shown inhibitory activity against specific enzymes linked to disease pathways, paving the way for drug development targeting these enzymes.

Several compounds share structural similarities with 4h-imidazo[1,5,4-de]quinoxaline. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
Imidazo[1,2-a]quinoxalineFused imidazole and quinoxalineAntimicrobialDifferent fusion pattern leading to varied reactivity
QuinoxalineSimple fused ringAnticancerLacks the imidazole component
BenzimidazoleFused benzene and imidazoleAntimicrobialContains only one nitrogen-containing ring
Pyrazolo[3,4-b]quinolineFused pyrazole and quinolineAnticancerDifferent heterocyclic structure

The uniqueness of 4h-imidazo[1,5,4-de]quinoxaline lies in its specific arrangement of nitrogen atoms and the resulting electronic properties that influence its biological activity and reactivity compared to these similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

157.063997236 g/mol

Monoisotopic Mass

157.063997236 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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